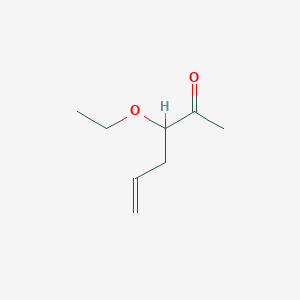
5-Hexen-2-one,3-ethoxy-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-2-one,3-ethoxy-(9ci) is an organic compound with the molecular formula C8H14O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hexen-2-one,3-ethoxy-(9ci) can be synthesized through several methods. One common approach involves the reaction of 3-hexen-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition of ethanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxy-5-hexen-2-one typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-2-one,3-ethoxy-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted enones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexen-2-one,3-ethoxy-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-ethoxy-5-hexen-2-one involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient carbonyl group, which makes the β-carbon susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Similar in structure but with a cyclic backbone.
3-Hexen-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Ethoxy-3-hexen-2-one: An isomer with different positioning of the ethoxy group.
Uniqueness
5-Hexen-2-one,3-ethoxy-(9ci) is unique due to its linear structure and the presence of both an alkene and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
161974-09-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-ethoxyhex-5-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
CPWNVHOBBSCYKU-UHFFFAOYSA-N |
SMILES |
CCOC(CC=C)C(=O)C |
Kanonische SMILES |
CCOC(CC=C)C(=O)C |
Synonyme |
5-Hexen-2-one, 3-ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















